molecular formula C6H5ClN4 B3051963 7-chloro-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 37436-96-7

7-chloro-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B3051963
CAS No.: 37436-96-7
M. Wt: 168.58 g/mol
InChI Key: YCKDTQDJPNPXGA-UHFFFAOYSA-N
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Description

“7-chloro-1H-imidazo[4,5-b]pyridin-5-amine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies . For instance, one method involved the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride–cis or trans with 2,3-diaminopyridine in MeOH, resulting in the corresponding 1H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated based on different spectral data such as 1H NMR and 13C NMR . The compound’s structure was also confirmed by X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can result in different regioisomers . For example, the alkylation reaction of the compound gives two regioisomers, N3 and N4 . In the case of ethyl bromoactate, the reaction gives the three N1, N3, and N4 regioisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 169.57 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Green Synthesis Approach A study by Padmaja et al. (2018) highlights an efficient and green synthesis method for imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine using H2O-IPA as a green solvent. This method is superior in terms of environmental friendliness and simplicity, enabling the synthesis of functionalized imidazo[4,5-b]pyridines with only one chromatographic purification step (Padmaja et al., 2018).

Innovative Synthesis Methods Kuethe et al. (2004) presented a regioselective synthesis method for disubstituted imidazo[4,5-b]pyridin-2-ones using palladium-catalyzed amination. The method is noted for its functional versatility and efficiency in creating unsymmetrical and pseudosymmetrically disubstituted derivatives in a few synthetic steps (Kuethe et al., 2004).

Directed Solid-Phase Synthesis Lemrová et al. (2014) developed a solid-supported synthesis approach for imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. This method allows for efficient and directed synthesis, offering versatility in the positioning of pyridine nitrogen atoms and enabling the creation of trisubstituted derivatives (Lemrová et al., 2014).

Biological and Medicinal Applications

Potential in Medicinal Chemistry Schmid et al. (2006) reported a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. The products are derived from a three-dimensional molecular scaffold, suggesting their utility in medicinal chemistry for the discovery of small molecules that can optimally fit into the three-dimensional binding sites of biological targets (Schmid et al., 2006).

Mechanism of Action

The mechanism of action of imidazopyridines involves influencing many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . For instance, IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Safety and Hazards

The safety and hazards associated with “7-chloro-1H-imidazo[4,5-b]pyridin-5-amine” include the need to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

The future directions for “7-chloro-1H-imidazo[4,5-b]pyridin-5-amine” involve further exploration of its potential therapeutic significance . New preparative methods for the synthesis of imidazopyridines using various catalysts have been described in recent years , and these methods could be further optimized and expanded upon in future research.

Properties

IUPAC Name

7-chloro-1H-imidazo[4,5-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKDTQDJPNPXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399249
Record name 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37436-96-7
Record name NSC173721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4, 7-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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